N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide
Description
N′-{(E)-[5-(2,4-Dichlorophenyl)Furan-2-yl]Methylidene}Benzohydrazide is a hydrazone derivative featuring a benzohydrazide backbone linked via an imine bond to a furan ring substituted at the 5-position with a 2,4-dichlorophenyl group. The (E)-configuration of the imine bond ensures planarity, influencing molecular interactions and biological activity. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry, particularly as a precursor for metal complexes and bioactive molecules .
Properties
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-13-6-8-15(16(20)10-13)17-9-7-14(24-17)11-21-22-18(23)12-4-2-1-3-5-12/h1-11H,(H,22,23)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBBPQJQEWCUBM-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide typically involves the condensation of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Furan Ring
Dichlorophenyl Positional Isomers
- N′-((5-(2,5-Dichlorophenyl)Furan-2-yl)Methylene)Benzohydrazide (L21) : Replacing the 2,4-dichloro substituent with 2,5-dichloro alters electronic distribution. This isomer forms Co(II), Ni(II), and Cu(II) complexes with enhanced antimicrobial activity, attributed to improved metal-ligand coordination .
Halogen vs. Nitro Substituents
- N′-{(E)-[5-(4-Chlorophenyl)Furan-2-yl]Methylidene}-3-Nitrobenzohydrazide: Combines a para-chloro substituent on the furan with a nitro group on the benzohydrazide. This dual substitution enhances α-glucosidase inhibition (IC50: <10 μM) compared to mono-substituted analogs, suggesting synergistic electronic effects .
Core Heterocycle Modifications
Furan vs. Oxadiazole Derivatives
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Amine Derivatives : Replacing the furan with a 1,3,4-oxadiazole ring improves anticancer activity (IC50: 2.46 μg/mL against liver cancer) due to the oxadiazole’s rigidity and hydrogen-bonding capacity .
- N′-(E)-[5-(4-Nitrophenyl)Furan-2-yl]MethylideneCarbohydrazide (17) : Retaining the furan core but adding a benzyloxy group increases steric bulk, reducing solubility but enhancing binding to hydrophobic enzyme pockets .
Anticancer Activity
- N-[2-(2,4-Dichlorophenyl)-5-Methyl-4-Oxo-1,3-Thiazolidin-3-yl]Benzamide (4c): A thiazolidinone derivative of benzohydrazide, this compound exhibits 100% inhibition of Dalton’s lymphoma at 100 μg/mL, outperforming dichlorophenyl-furan analogs. The thiazolidinone ring enhances apoptosis induction via caspase activation .
Antimicrobial and Antioxidant Profiles
- Co(II) Complex of L21 : Shows a 20% increase in antibacterial activity against E. coli compared to the free ligand, highlighting the role of metal coordination in disrupting bacterial membranes .
- Hydrazones with Vanillin Frameworks : Derivatives like Ftivazide exhibit moderate antioxidant capacity (EC50: 45 μM), whereas dichlorophenyl-furan analogs prioritize cytotoxicity over redox modulation .
Crystallographic and Computational Insights
- Crystal Packing: Monoclinic Pbc2 space group observed for 4-tert-butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide (4+) reveals intermolecular hydrogen bonds stabilizing the lattice, a feature shared with dichlorophenyl analogs .
- DFT Studies : Exact-exchange functionals (e.g., B3LYP) predict the dichlorophenyl-furan scaffold’s electronic properties, correlating HOMO-LUMO gaps (ΔE: 4.2 eV) with observed bioactivity .
Biological Activity
N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring and a benzohydrazide moiety, which are known for their pharmacological significance. Its structure can be depicted as follows:
- IUPAC Name : N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-[(naphthalen-2-yl)amino]acetohydrazide
- SMILES Notation : O=C(CNc1cc2ccccc2cc1)N/N=C/c1ccc(-c(ccc(Cl)c2)c2Cl)o1
Biological Activities
Research indicates that benzohydrazides, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of benzohydrazides possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a related compound showed promising results in inhibiting bacterial growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial for preventing oxidative stress-related damage in cells. This has been assessed through various assays measuring free radical scavenging capabilities, indicating potential health benefits in oxidative stress-related diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have shown that it can induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment .
- Enzyme Inhibition : The compound has been evaluated for its urease inhibitory activity, showing IC50 values ranging from 13.33 µM to 251.74 µM. This inhibition is significant as urease plays a role in various pathological conditions, including urinary infections and gastric ulcers .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of hydrazone derivatives:
- Synthesis and Evaluation : A study synthesized various hydrazone derivatives and evaluated their biological activities. The results indicated that modifications to the benzohydrazide structure could enhance antimicrobial efficacy .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzohydrazides revealed that specific substitutions on the furan and benzene rings significantly affect biological activity. Compounds with electron-withdrawing groups generally exhibited improved potency against microbial strains .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and its derivatives:
| Biological Activity | Test Method | Results |
|---|---|---|
| Antimicrobial | MIC Assay | Effective against Gram-positive/negative bacteria |
| Antioxidant | DPPH Scavenging | Significant free radical scavenging activity |
| Antitumor | Cell Proliferation Assay | Induces apoptosis in cancer cell lines |
| Urease Inhibition | Enzyme Inhibition Assay | IC50 values between 13.33 µM - 251.74 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide?
- Methodology : The compound is typically synthesized via Schiff base condensation. A common approach involves reacting 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with benzohydrazide in ethanol or methanol under reflux (70–80°C) for 6–8 hours. Catalysts like glacial acetic acid (1–2 drops) are used to accelerate imine bond formation. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Key Parameters : Solvent polarity, temperature, and catalyst concentration significantly impact yield (typically 65–85%). Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) is recommended .
Q. How is the structural integrity of this compound validated?
- Characterization Techniques :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic imine (CH=N) proton at δ 8.2–8.5 ppm and aromatic protons in the 6.8–7.8 ppm range.
- IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N-H) confirm hydrazide formation .
- X-ray Crystallography : Monoclinic crystal systems (e.g., P21/c) with unit cell parameters (e.g., a = 10.702 Å, b = 7.026 Å) are reported for analogous hydrazides, validating stereochemistry .
Q. What are the primary chemical reactivity profiles of this compound?
- Reactions :
- Reduction : Sodium borohydride reduces the imine bond to form secondary amines.
- Coordination Chemistry : Acts as a bidentate ligand, binding via the carbonyl oxygen and imine nitrogen to transition metals (e.g., Cu(II), Co(II)) .
- Stability : Stable in air but sensitive to strong acids/bases. Store in anhydrous conditions at 4°C .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Approach : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with a 6-311G++(d,p) basis set calculates HOMO-LUMO gaps (~4.2 eV), ionization potentials, and electron affinity. Solvent effects (e.g., ethanol) are modeled via the Polarizable Continuum Model (PCM) .
- Applications : Predicts charge-transfer interactions in metal complexes and redox behavior in biological systems .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : Conflicting antimicrobial IC₅₀ values (e.g., 12 µM vs. 45 µM) may arise from assay variations (e.g., broth microdilution vs. agar diffusion). Standardize protocols (CLSI guidelines) and use positive controls (e.g., ciprofloxacin for bacteria).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across cell lines or microbial strains .
Q. How are metal complexes of this hydrazide designed for enhanced bioactivity?
- Synthesis : React the hydrazide with metal salts (e.g., CuCl₂·2H₂O) in methanol/water (1:1) at 50°C. Microwave-assisted synthesis (300 W, 10 min) improves yield (90% vs. 70% conventional) .
- Characterization : ESR spectroscopy confirms Cu(II) high-spin d⁹ configuration (g∥ = 2.25, g⊥ = 2.05). Enhanced cytotoxicity (e.g., IC₅₀ = 8 µM vs. 25 µM for free ligand) is attributed to metal-ligand charge transfer .
Q. What crystallographic insights explain its intermolecular interactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
